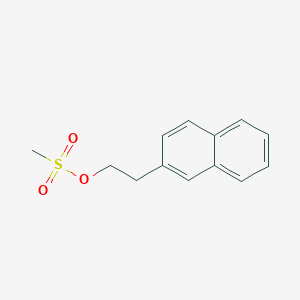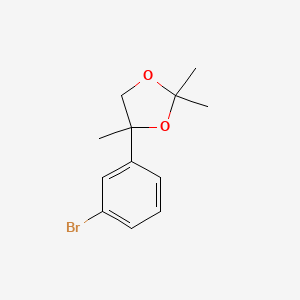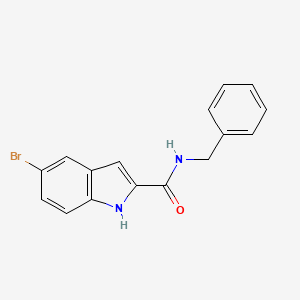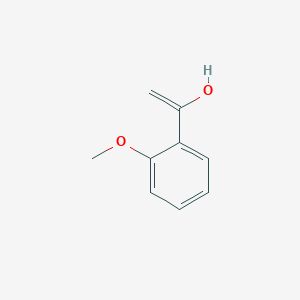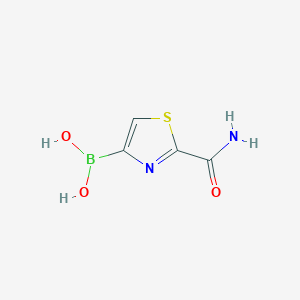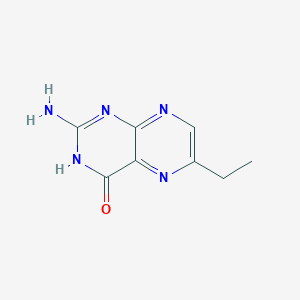
2-Amino-6-ethylpteridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-ethylpteridin-4(1H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethylpteridin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-ethylpyrimidine with formic acid or formamide, followed by cyclization to form the pteridine ring system. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-Amino-6-ethylpteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pteridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and oxidized pteridine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Amino-6-ethylpteridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in biological systems, particularly in enzyme cofactors and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to folate metabolism.
Industry: It is used in the synthesis of dyes and pigments, as well as in the development of fluorescent probes for biochemical assays.
作用機序
The mechanism of action of 2-Amino-6-ethylpteridin-4(1H)-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor or activator, depending on its structure and the specific biological context. It may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
類似化合物との比較
Similar Compounds
- 2-Amino-4-hydroxypteridine
- 6-Methylpterin
- Biopterin
- Folic Acid
Comparison
2-Amino-6-ethylpteridin-4(1H)-one is unique due to its ethyl substitution at the 6-position, which can influence its chemical reactivity and biological activity. Compared to other pteridines, it may exhibit different pharmacokinetic properties and binding affinities to biological targets, making it a valuable compound for specific research applications.
特性
CAS番号 |
25716-32-9 |
|---|---|
分子式 |
C8H9N5O |
分子量 |
191.19 g/mol |
IUPAC名 |
2-amino-6-ethyl-3H-pteridin-4-one |
InChI |
InChI=1S/C8H9N5O/c1-2-4-3-10-6-5(11-4)7(14)13-8(9)12-6/h3H,2H2,1H3,(H3,9,10,12,13,14) |
InChIキー |
BOLYAZAICFKNFX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=C2C(=N1)C(=O)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


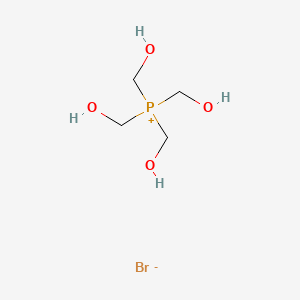

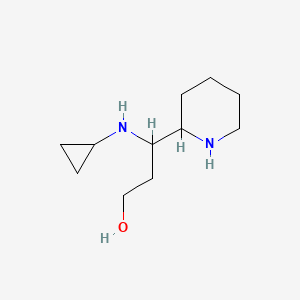
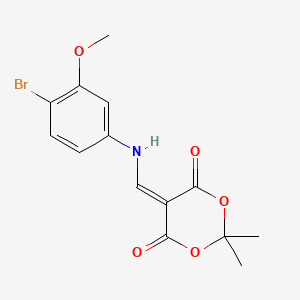

![2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide](/img/structure/B13969375.png)

